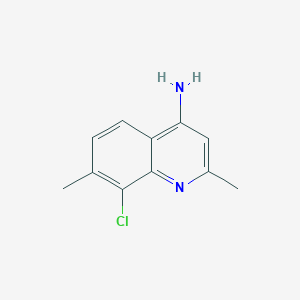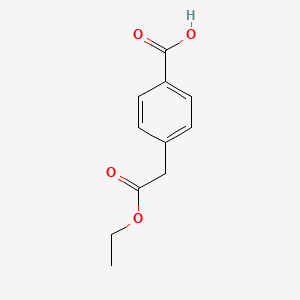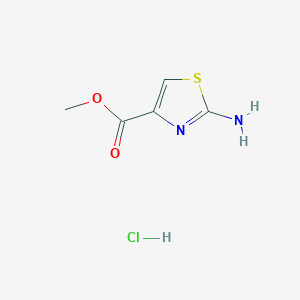![molecular formula C15H18N2O2S B13880254 N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]ethanesulfonamide](/img/structure/B13880254.png)
N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]ethanesulfonamide is an organic compound that belongs to the class of aromatic anilides. This compound is characterized by the presence of a sulfonamide group attached to an aromatic ring system, which includes a pyridine moiety. The compound’s structure and functional groups make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]ethanesulfonamide typically involves the reaction of 3-methyl-4-(4-methylpyridin-3-yl)aniline with ethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of solvents such as dichloromethane or acetonitrile can facilitate the dissolution of reactants and improve the reaction rate. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the pure product.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]ethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the aromatic ring system can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Shares structural similarities with N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]ethanesulfonamide, including the presence of a pyridine moiety and an aromatic ring system.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Another compound with a pyridine ring, used in similar research applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfonamide group and a pyridine moiety allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C15H18N2O2S |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]ethanesulfonamide |
InChI |
InChI=1S/C15H18N2O2S/c1-4-20(18,19)17-13-5-6-14(12(3)9-13)15-10-16-8-7-11(15)2/h5-10,17H,4H2,1-3H3 |
Clave InChI |
WNNAPPKSGOWZLK-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)NC1=CC(=C(C=C1)C2=C(C=CN=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[2-(Methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13880180.png)
![tert-butyl 1-[(4-carbamoylphenyl)carbamoyl]-5-pyridin-2-yloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B13880196.png)


![3-(4-chlorophenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13880207.png)

![1-Bromo-4-{[2-(propan-2-yloxy)ethoxy]methyl}benzene](/img/structure/B13880213.png)


![4-[(2,2,3,3-Tetramethylcyclopropanecarbonyl)amino]butanoic acid](/img/structure/B13880225.png)

![4-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-3-methoxyaniline](/img/structure/B13880238.png)
![3-Phenyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine](/img/no-structure.png)
